molecular formula C10H21NO B2693321 N-(2-methoxyethyl)-4-methylcyclohexan-1-amine CAS No. 416887-40-6

N-(2-methoxyethyl)-4-methylcyclohexan-1-amine

Cat. No.: B2693321
CAS No.: 416887-40-6
M. Wt: 171.284
InChI Key: QPVUYHWNAFVNBY-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-4-methylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with a methyl group at the 4-position and a 2-methoxyethyl group attached to the nitrogen.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9-3-5-10(6-4-9)11-7-8-12-2/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVUYHWNAFVNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-methylcyclohexan-1-amine typically involves the reaction of 4-methylcyclohexanone with 2-methoxyethylamine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(2-methoxyethyl)-4-methylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-4-methylcyclohexan-1-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The methoxyethyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares N-(2-methoxyethyl)-4-methylcyclohexan-1-amine with structurally related amines, emphasizing molecular weight, substituents, and physical states:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State Melting Point (°C) Reference
This compound C₁₀H₂₁NO 171.28 4-MeCyclohexane, 2-MeOethyl Not reported Not reported Inferred
N-[1-(2,4-Dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine C₁₈H₂₉NO₂ 291.43 4-MeCyclohexane, aryl-ethyl Solid Not reported
N-(2-Methoxyethyl)methylamine C₄H₁₁NO 89.14 Methoxyethyl, methyl Liquid Not reported
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine C₁₈H₂₇N 257.42 Tetrahydronaphthalene, cyclohexyl Solid 137–139
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) C₁₄H₁₉NO₂ 233.31 Cyclohexanone, aryl-methoxy Not reported Not reported

Key Observations :

  • Hydrophobicity: The 4-methylcyclohexane group enhances hydrophobicity compared to N-(2-methoxyethyl)methylamine (C₄H₁₁NO), which lacks the cyclohexane ring .
  • Aryl vs. Alkyl Substituents: The aryl-containing analog (N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine) has a higher molecular weight (291.43 vs.
  • Solid vs. Liquid States : Cyclohexane-containing amines (e.g., trans-4-cyclohexyl-N,N-dimethyltetrahydronaphthalen-2-amine) often exhibit higher melting points due to rigid structures .

Biological Activity

N-(2-methoxyethyl)-4-methylcyclohexan-1-amine is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound consists of a cyclohexane ring substituted with a methyl group and an amine group attached to a methoxyethyl moiety. This configuration allows for significant interactions with biological molecules, primarily through hydrogen bonding and ionic interactions facilitated by the amine group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, enhancing its solubility and reactivity in biological systems.
  • Membrane Permeability : The methoxyethyl substituent may improve membrane permeability, facilitating cellular uptake and influencing biological responses.
  • Enzyme Interactions : Preliminary studies suggest that this compound may affect enzyme activities, potentially modulating metabolic pathways.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects. Some notable findings include:

  • Potential Antidepressant Activity : Compounds with similar structures have been studied for their antidepressant effects, suggesting that this compound may also possess such properties.
  • Interaction with Neurotransmitter Systems : There is evidence that this compound could interact with neurotransmitter receptors, which may lead to significant behavioral effects in vivo.

Case Studies

  • Enzyme Interaction Studies :
    A study exploring the interaction of this compound with various enzymes indicated that it can modulate enzyme activity, potentially affecting metabolic pathways involved in neurotransmitter synthesis. This suggests a role in neurological functions and possible therapeutic applications in neuropharmacology.
  • Cellular Uptake Experiments :
    Experiments assessing the cellular uptake of this compound demonstrated enhanced permeability across cell membranes, likely due to the methoxyethyl group. Such characteristics are crucial for drug design as they influence bioavailability and efficacy.

Research Findings Summary Table

Study FocusFindingsReference
Enzyme InteractionModulation of enzyme activities affecting metabolism
Membrane PermeabilityEnhanced cellular uptake due to methoxyethyl group
Potential Antidepressant EffectsSimilar compounds show antidepressant properties

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